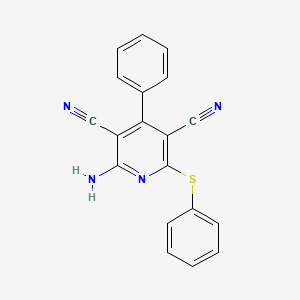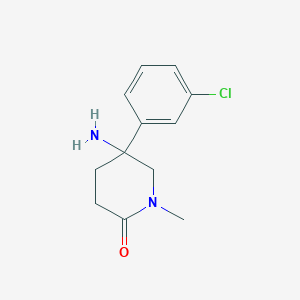
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a nitroprop-1-enyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Méthodes De Préparation
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be synthesized through several methods. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .
Analyse Des Réactions Chimiques
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium ethoxide, and various nucleophiles. Major products formed from these reactions include amines, phenols, and other substituted benzene derivatives .
Applications De Recherche Scientifique
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be compared with other similar compounds, such as:
1-Phenyl-2-nitropropene: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitropropene: Similar structure but with different substitution patterns on the benzene ring.
4-Nitro-1-chlorobenzene: Lacks the prop-1-enyl group but has similar functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H8ClNO2 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
1-chloro-4-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 |
Clé InChI |
ABSQKQKOEFDZTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)cyclohexanone](/img/structure/B8757713.png)

![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)








![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B8757792.png)
